molecular formula C25H29N3O4 B11000758 N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B11000758
M. Wt: 435.5 g/mol
InChI Key: PWARTMWDPYHTJS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-methoxyphenyl ethylamine intermediate: This can be achieved by the reduction of 4-methoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of the tetrahydro-2H-pyrido[4,3-b]indole core: This step involves the cyclization of an appropriate precursor, such as 2-(4-methoxyphenyl)ethylamine, under acidic conditions.

    Coupling of the intermediates: The final step involves the coupling of the 4-methoxyphenyl ethylamine intermediate with the tetrahydro-2H-pyrido[4,3-b]indole core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Biology: It is used in biochemical studies to understand its interaction with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or other high-value chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Lacks the 8-methoxy group, which may affect its biological activity.

    N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxopentanamide: Has an additional carbon in the butanamide chain, potentially altering its chemical properties.

Uniqueness

The presence of both the 8-methoxy group and the specific butanamide chain in N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide makes it unique compared to similar compounds

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C25H29N3O4/c1-31-18-5-3-17(4-6-18)11-13-26-24(29)9-10-25(30)28-14-12-23-21(16-28)20-15-19(32-2)7-8-22(20)27-23/h3-8,15,27H,9-14,16H2,1-2H3,(H,26,29)

InChI Key

PWARTMWDPYHTJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

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